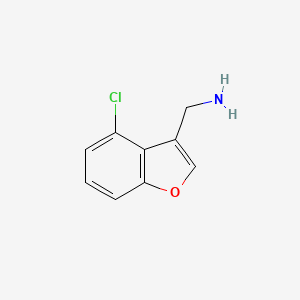

(4-Chloro-1-benzofuran-3-yl)methanamine

Description

Significance of Benzofuran (B130515) Heterocycles in Contemporary Chemical Research

The benzofuran scaffold, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, is a cornerstone in the architecture of many biologically active molecules. americanelements.comresearchgate.net This structural motif is prevalent in a wide array of natural products and synthetic compounds that exhibit significant pharmacological properties. chemazone.com Researchers have identified benzofuran derivatives with activities spanning antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant effects. researchgate.neteasechem.com

The versatility of the benzofuran nucleus allows for chemical modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. Its presence in clinically approved drugs, such as the antiarrhythmic amiodarone, underscores the therapeutic relevance of this heterocyclic system. chemicalbook.com The sustained interest in benzofurans stems from their proven track record as a "privileged scaffold" in drug discovery, consistently yielding compounds with diverse and potent bioactivities. chemazone.com

Contextualizing the Methanamine Functional Group within Bioactive Chemical Space

The methanamine group (-CH₂NH₂), a primary amine attached to a methylene (B1212753) bridge, is a fundamental functional group in organic and medicinal chemistry. Its significance in bioactive molecules is profound, largely due to its ability to participate in crucial intermolecular interactions. As a basic group, the amine can be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion. This charge can facilitate strong ionic interactions or hydrogen bonds with biological targets like proteins and nucleic acids, which is often a key factor in a drug's mechanism of action.

Furthermore, the primary amine serves as a versatile synthetic handle, allowing for the straightforward elaboration of the molecule into more complex derivatives, such as amides or secondary and tertiary amines. This chemical tractability makes the methanamine group a valuable feature in the design of compound libraries for screening and in the optimization of lead compounds during the drug development process.

Overview of Research Trajectories for Halogenated Benzofuran Amines

The introduction of halogen atoms, such as chlorine, into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties. Halogenation of the benzofuran ring can significantly influence factors like lipophilicity, metabolic stability, and binding affinity. A chlorine atom, being electronegative, alters the electronic distribution within the benzofuran scaffold, which can affect how the molecule interacts with its biological target.

Research into halogenated benzofurans has shown that the position and nature of the halogen can have a dramatic impact on biological activity. For instance, certain chlorinated or brominated benzofuran derivatives have demonstrated enhanced anticancer or antimicrobial properties compared to their non-halogenated counterparts. easechem.commatrix-fine-chemicals.com Consequently, a key research trajectory involves the systematic synthesis and biological evaluation of various halogenated benzofuran amines, including chloro-substituted isomers like (4-Chloro-1-benzofuran-3-yl)methanamine, to explore structure-activity relationships (SAR) and identify candidates with improved therapeutic potential.

Emerging Directions in the Study of Complex Benzofuran Scaffolds

Modern synthetic chemistry is continuously providing new tools to build complex molecular architectures. chemicalbook.com In the context of benzofuran chemistry, research is moving beyond simple substitutions towards the creation of more elaborate and multi-functionalized derivatives. This includes the development of novel catalytic methods, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, to construct benzofuran-based molecules that were previously difficult to access. chemicalbook.com

Emerging directions focus on fusing the benzofuran core with other heterocyclic systems to create hybrid molecules with novel biological profiles. biosynth.com There is also significant interest in synthesizing complex, polycyclic benzofuran derivatives that mimic the structures of natural products. americanelements.com The study of molecules like this compound fits within this trend, as it can serve as a valuable building block for the synthesis of these more intricate and potentially more potent benzofuran-based compounds. biosynth.commdpi.com

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| CAS Number | N/A |

| Physical State | Not publicly available |

| Melting Point | Not publicly available |

| Boiling Point | Not publicly available |

| Solubility | Not publicly available |

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-1-benzofuran-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5H,4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDQQHHKRLLOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CO2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 4 Chloro 1 Benzofuran 3 Yl Methanamine

Reactivity Profile of the Benzofuran (B130515) Core

The benzofuran ring system is characterized by a planar, unsaturated structure containing an oxygen atom, which influences the electronic distribution across the molecule. numberanalytics.com The reactivity of this core can be dissected by considering the benzene (B151609) and furan (B31954) moieties separately, as each exhibits distinct chemical behavior.

Electrophilic Substitution Reactions on the Benzene Moiety

In electrophilic aromatic substitution (EAS) reactions, the benzofuran ring system typically favors substitution on the electron-rich furan ring. pixel-online.net However, under forcing conditions or when the furan ring is deactivated, reactions can occur on the benzene portion. The regioselectivity of such substitutions on the benzene ring of (4-Chloro-1-benzofuran-3-yl)methanamine is governed by the directing effects of the existing substituents: the chloro group at C4, the fused furan ring, and the methanamine side chain at C3.

The chloro group is a deactivating but ortho-, para-directing substituent. The oxygen atom of the furan ring is an activating, ortho-, para-director. The methanamine group, particularly when protonated under acidic conditions typical for EAS, acts as a deactivating, meta-directing group. The interplay of these effects suggests that electrophilic attack is most probable at the C7 and C5 positions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-(4-chloro-1-benzofuran-3-yl)methanamine |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 7-Bromo-(4-chloro-1-benzofuran-3-yl)methanamine |

| Sulfonation | Fuming H₂SO₄ | (4-Chloro-3-(aminomethyl)-1-benzofuran-7-yl)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-(4-chloro-1-benzofuran-3-yl)methanamine |

Note: The amine group may require protection (e.g., as an amide) prior to carrying out these reactions to prevent side reactions and deactivation.

Reactions Involving the Furan Ring

The furan moiety of the benzofuran core is significantly more nucleophilic than the benzene ring, making it the preferred site for electrophilic attack. pixel-online.net In substituted benzofurans, electrophilic substitution generally occurs at the C2 or C3 position. stackexchange.com Given that the C3 position in the title compound is already substituted, electrophilic attack is highly favored at the C2 position.

Furthermore, the furan ring can participate in addition reactions and, under specific conditions, undergo ring-opening. numberanalytics.comrsc.org This reactivity provides pathways to more complex heterocyclic systems or functionalized phenolic derivatives. researchgate.net

Table 2: Representative Reactions of the Furan Ring

| Reaction Type | Reagents and Conditions | Expected Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 4-Chloro-3-(aminomethyl)-1-benzofuran-2-carbaldehyde |

| Friedel-Crafts Acylation | Acetic anhydride, SnCl₄ | 1-(4-Chloro-3-(aminomethyl)-1-benzofuran-2-yl)ethan-1-one |

| Halogenation | N-Bromosuccinimide (NBS) | (2-Bromo-4-chloro-1-benzofuran-3-yl)methanamine |

| Oxidative Ring-Opening | Mn(III)/Co(II) catalysts, O₂ | Leads to 1,4-dicarbonyl compounds rsc.org |

Reactions of the Methanamine Functional Group

The primary amine of the methanamine group is a key locus for derivatization, offering a versatile point for modification through a variety of well-established nitrogen-based chemical transformations.

Alkylation and Acylation of the Primary Amine

The primary amine can readily undergo N-alkylation and N-acylation reactions. Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines, while reductive amination with aldehydes or ketones provides a controlled route to secondary amines. Acylation, typically performed with acyl chlorides or acid anhydrides, is an efficient method for the synthesis of corresponding amides. scispace.com These reactions are fundamental for modifying the steric and electronic properties of the side chain.

Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

Beyond simple acylation, the primary amine is a precursor to a diverse range of nitrogen-containing functional groups. The formation of amide bonds with carboxylic acids is often facilitated by coupling reagents. nih.govresearchgate.net The synthesis of ureas is commonly achieved by reacting the amine with an isocyanate or by a two-step process involving an isocyanate generated in situ. organic-chemistry.orgmdpi.com Similarly, reaction with isothiocyanates yields thioureas. researchgate.net

Table 3: Derivatization of the Methanamine Functional Group

| Derivative Type | Reagents and Conditions | General Product Structure |

| Amide | R-COOH, EDC/HOBt or DCC | (4-Chloro-1-benzofuran-3-yl)methyl-NH-C(O)-R |

| Urea | R-NCO | (4-Chloro-1-benzofuran-3-yl)methyl-NH-C(O)-NH-R |

| Thiourea | R-NCS | (4-Chloro-1-benzofuran-3-yl)methyl-NH-C(S)-NH-R |

| Sulfonamide | R-SO₂Cl, Base | (4-Chloro-1-benzofuran-3-yl)methyl-NH-SO₂-R |

| Carbamate (B1207046) | R-OCOCl, Base | (4-Chloro-1-benzofuran-3-yl)methyl-NH-C(O)-O-R |

Participation in Condensation and Cross-Coupling Reactions

The methanamine group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be stable entities or serve as intermediates for further reactions, such as reduction to secondary amines.

Table 4: Potential Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄, Base | 4-Aryl/Alkyl-1-benzofuran derivative |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-Substituted-1-benzofuran derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-1-benzofuran derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | 4-Amino-1-benzofuran derivative |

Influence of the Chlorine Substituent on Molecular Reactivity

The chlorine atom at the 4-position of the benzofuran ring system in this compound plays a pivotal role in dictating the molecule's chemical behavior. Its influence is twofold, stemming from both inductive and resonance effects, which in turn modify the electron density distribution across the bicyclic core and affect its susceptibility to various chemical reactions.

Electronic Effects of Chlorine on the Benzofuran System

The chlorine substituent exerts a significant electronic influence on the benzofuran system primarily through two opposing effects: the inductive effect (-I) and the resonance effect (+M).

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the aromatic ring through the sigma bond framework. This inductive effect deactivates the ring, making it less susceptible to electrophilic attack compared to an unsubstituted benzofuran.

Resonance Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions relative to the chlorine atom.

Table 1: Summary of Electronic Effects of the 4-Chloro Substituent

| Electronic Effect | Description | Impact on Benzofuran Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond. | Deactivation of the ring towards electrophilic substitution. |

| Resonance Effect (+M) | Donation of electron density through the pi-system. | Partial activation at ortho and para positions. |

Potential for Nucleophilic Aromatic Substitution or Halogen-Metal Exchange

The presence of the chlorine atom on the benzofuran ring introduces the possibility of two powerful synthetic transformations: nucleophilic aromatic substitution (SNAr) and halogen-metal exchange.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a plausible pathway for the functionalization of this compound, although it typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. In the absence of such activating groups, forcing conditions such as high temperatures, strong nucleophiles, and polar aprotic solvents may be necessary to facilitate the reaction. The reaction of 4-chloro-7-nitrobenzofurazan (B127121) with thiol compounds, for instance, demonstrates the susceptibility of an activated chlorobenzofuran derivative to nucleophilic attack. nih.gov In the case of this compound, the benzofuran ring itself may not be sufficiently electron-deficient to undergo SNAr reactions under mild conditions. However, derivatization of the aminomethyl group could introduce functionalities that might electronically influence the ring and facilitate such substitutions.

Halogen-Metal Exchange:

Halogen-metal exchange reactions offer a versatile method for converting aryl halides into organometallic reagents, which can then be reacted with a wide range of electrophiles. This two-step process involves the reaction of the chloro-substituted benzofuran with an organolithium or Grignard reagent, followed by the introduction of an electrophile.

The feasibility of halogen-metal exchange on this compound would depend on the reaction conditions and the choice of the organometallic reagent. The rate of exchange typically follows the trend I > Br > Cl, making chloroarenes the least reactive in this type of transformation. Nevertheless, with the appropriate choice of a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, and carefully controlled temperatures, it may be possible to achieve halogen-metal exchange at the 4-position. The resulting 4-metallated benzofuran derivative could then serve as a powerful intermediate for the introduction of various substituents, including carbon, silicon, and other heteroatoms.

Table 2: Potential Synthetic Transformations at the 4-Position

| Reaction Type | Reagents | Potential Products | Considerations |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, amines, thiols) | 4-substituted benzofuran derivatives | May require harsh reaction conditions due to the lack of strong activating groups. |

| Halogen-Metal Exchange | Organolithium reagents (e.g., n-BuLi, t-BuLi) followed by an electrophile (E+) | 4-substituted benzofuran derivatives (e.g., with alkyl, aryl, carboxyl, or silyl (B83357) groups) | Requires careful control of reaction conditions to avoid side reactions. |

Advanced Structural and Electronic Analysis of the 4 Chloro 1 Benzofuran 3 Yl Methanamine Scaffold

Conformational Analysis of the Methanamine Side Chain

The conformational flexibility of (4-Chloro-1-benzofuran-3-yl)methanamine is primarily dictated by the rotation of the methanamine side chain around the C3-Cα bond. This rotation is subject to steric and electronic influences from the benzofuran (B130515) ring. The rotational barrier determines the accessibility of different conformers, which in turn can affect the molecule's ability to bind to a receptor or participate in intermolecular interactions.

Computational studies on similar aromatic systems with side chains suggest that the rotational energy barrier can be influenced by neighboring substituents. mdpi.com For the methanamine group at the C3 position of the benzofuran, the rotation is expected to be influenced by potential steric hindrance with the hydrogen atom at the C2 position and the chloro-substituent at the C4 position. The most stable conformers are likely to be those that minimize these steric clashes.

The rotational barrier of the C-C single bond in similar systems can range from a few to over 20 kcal/mol, depending on the size and nature of the adjacent groups. nih.gov In the case of this compound, the barrier to rotation is anticipated to be significant enough to favor certain staggered conformations over eclipsed ones.

Table 1: Estimated Rotational Barriers and Dihedral Angles for Key Conformers of this compound This table presents hypothetical data for illustrative purposes, as direct experimental or computational values for this specific molecule are not readily available in the cited literature.

| Conformer | Dihedral Angle (H-C2-C3-Cα) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | ~180° | 0 | ~60 |

| Syn-clinal (gauche) | ~±60° | ~1.5 | ~20 |

| Eclipsed | ~0°, ±120° | ~4-5 | <1 |

The anti-periplanar conformation, where the aminomethyl group is directed away from the C2-hydrogen, is predicted to be the most stable due to minimized steric hindrance. The gauche conformations would experience some steric interaction, leading to a higher energy state. The eclipsed conformations are expected to be the least stable due to significant steric repulsion.

Electronic Density Distribution within the Benzofuran System

The electronic properties of the benzofuran ring are a key determinant of the molecule's reactivity and interaction profile. The distribution of π-electrons is significantly influenced by the substituents on the ring.

The chlorine atom at the C4 position exerts both an inductive and a resonance effect on the benzofuran's π-electron system. Halogens are electronegative and therefore withdraw electron density through the sigma bond network (inductive effect, -I). researchgate.net However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (mesomeric effect, +M). acs.orgresearchgate.net

Computational studies on benzofuran itself have provided insights into its electronic structure. aip.org The introduction of the chloro and aminomethyl groups would be expected to alter the calculated electronic parameters.

Table 2: Theoretical Electronic Properties of Benzofuran and Predicted Effects of Substitution Data for benzofuran is based on computational studies. aip.org The effects of substitution are qualitative predictions based on established chemical principles.

| Property | Benzofuran | Predicted Effect of 4-Chloro | Predicted Effect of 3-Methanamine |

| Dipole Moment (Debye) | ~0.7 | Increase | Increase |

| HOMO Energy (eV) | -6.2 | Decrease | Increase |

| LUMO Energy (eV) | -0.5 | Decrease | Slight Increase |

| HOMO-LUMO Gap (eV) | 5.7 | Decrease | Decrease |

The combination of the electron-withdrawing chlorine and the electron-donating (through the sigma framework) and nucleophilic aminomethyl group creates a complex electronic landscape that can be exploited for targeted chemical modifications.

Intramolecular and Intermolecular Interactions

The presence of both hydrogen bond donors (the -NH2 group) and acceptors (the furan (B31954) oxygen and the chlorine atom) in this compound allows for a variety of non-covalent interactions.

Intermolecular Interactions: In a condensed phase, this compound can participate in a network of intermolecular interactions. These can include:

Hydrogen bonding: The amine group can act as a hydrogen bond donor to acceptor groups on neighboring molecules.

π-π stacking: The aromatic benzofuran rings can stack on top of each other, contributing to crystal packing and stability.

Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules.

The nature and strength of these interactions are critical for determining the solid-state structure and physical properties of the compound. Crystal structure analyses of related benzofuran derivatives have revealed the importance of such non-covalent interactions in their crystal packing. mdpi.com

Table 3: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

| Intramolecular H-Bond | -NH2 | Furan Oxygen | Influences side-chain conformation |

| Intermolecular H-Bond | -NH2 | -NH2, Furan Oxygen, Cl | Crystal packing, solubility |

| π-π Stacking | Benzofuran Ring | Benzofuran Ring | Crystal packing, electronic properties |

| Halogen Bonding | -Cl | Nucleophilic atoms | Crystal engineering |

Stereochemical Considerations for Chiral Analogues

While this compound itself is achiral, the introduction of a substituent on the α-carbon of the methanamine side chain would create a chiral center. The synthesis of such chiral analogues would require stereoselective methods to control the absolute configuration of this new stereocenter.

The synthesis of chiral 2-substituted benzofuranmethanamines has been reported, demonstrating that it is possible to create and maintain chirality in this class of compounds. researchgate.net Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, would be necessary to obtain enantiomerically pure forms of substituted this compound derivatives. acs.orgdocumentsdelivered.comresearchgate.net

The stereochemistry of such chiral analogues would be a critical factor in their biological activity, as enantiomers often exhibit different pharmacological profiles. The three-dimensional arrangement of the substituents around the chiral center would determine how the molecule fits into a binding site of a protein or other biological macromolecule.

Computational and Theoretical Investigations of 4 Chloro 1 Benzofuran 3 Yl Methanamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. jussieu.fr It is widely applied to predict the molecular geometry and electronic properties of organic molecules, including benzofuran (B130515) derivatives. physchemres.orgresearchgate.netresearchgate.net

For (4-Chloro-1-benzofuran-3-yl)methanamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional conformation (geometry optimization). This process finds the lowest energy arrangement of the atoms, providing key structural parameters.

Key electronic properties derived from DFT analysis include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. researchgate.net

| Property | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.8 Debye |

DFT calculations can accurately predict various spectroscopic data, which is invaluable for compound characterization. By calculating vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. researchgate.net These calculated frequencies can be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. mdpi.com

| Spectroscopic Technique | Predicted Parameter | Illustrative Value/Range |

|---|---|---|

| FT-IR | N-H stretch (amine) | 3300-3400 cm⁻¹ |

| FT-IR | C-Cl stretch | 700-750 cm⁻¹ |

| ¹H NMR | -CH₂- (methanamine) chemical shift | 3.8-4.2 ppm |

| ¹³C NMR | C-Cl (benzofuran ring) chemical shift | 115-120 ppm |

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational space by simulating its motion in a solvent (e.g., water) at a given temperature and pressure. This provides insights into its preferred shapes, flexibility, and interactions with the surrounding environment, which are crucial for understanding its behavior in a biological context. nih.govresearchgate.net

The benzofuran moiety is recognized as a "privileged scaffold" in medicinal chemistry, as it is a core structure in many biologically active compounds. mdpi.comnih.gov Ligand-target interaction modeling, often performed using molecular docking, can predict how this compound might bind to a specific protein target.

In a scaffold-based approach, the molecule would be docked into the active site of a protein known to be targeted by other benzofuran derivatives. aip.org This simulation predicts the binding orientation and affinity, highlighting key interactions such as hydrogen bonds (e.g., involving the amine group) and hydrophobic or van der Waals interactions (e.g., involving the benzofuran and chlorophenyl rings). nih.gov Such studies are instrumental in rational drug design and in hypothesizing the molecule's mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For benzofuran derivatives, QSAR models have been developed to predict activities such as vasodilation, anticancer, and antileishmanial effects. mdpi.comnih.govmdpi.comsemanticscholar.org

A QSAR study involving this compound would begin by calculating a set of molecular descriptors. These descriptors quantify various aspects of the molecule's structure:

Topological descriptors: Describe atomic connectivity and molecular shape.

Electronic descriptors: Include properties like partial charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Steric | Molar Refractivity (MR) | Reflects molecular volume and polarizability, affecting how the molecule fits into a binding site. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Development of Predictive Models for Biological Efficacy

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational chemistry and drug discovery. These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For benzofuran derivatives, including structures related to this compound, various QSAR models have been developed to forecast their efficacy against a range of biological targets.

These models are built using a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical information encoded within a molecule's structure, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods, such as Multiple Linear Regression (MLR), are then employed to create a model that links these descriptors to the observed activity. researchgate.net

A key aspect of developing robust QSAR models is rigorous validation. This typically involves internal validation (e.g., leave-one-out cross-validation, Q²LOO) and external validation using a separate test set of compounds (predictive R², R²ext) to ensure the model's predictive power and generalizability. researchgate.net

Several QSAR studies on benzofuran analogs have identified key molecular features that govern their biological efficacy. For instance, in a study on benzofuran and indole (B1671886) derivatives as inhibitors of histone lysine (B10760008) methyl transferase (an anticancer target), descriptors related to hydrogen bonding (minHBint4) and molecular shape (Wlambdal.unity) were found to be critical for activity. researchgate.net Another study on arylbenzofuran derivatives as histamine (B1213489) H3 antagonists identified topological descriptors, such as the count of atoms separated by specific bond distances (e.g., T_3_N_5, T_C_C_7), as important determinants of receptor antagonism. derpharmachemica.com These findings suggest that for this compound, properties like hydrogen bonding capacity, molecular topology, and steric conformation are likely to be significant for its biological profile.

The insights gained from such models are invaluable for the rational design of new, more potent analogs. By manipulating the structural features identified as being influential, chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. researchgate.netresearchgate.net

| Biological Target/Activity | Model Type | Key Descriptors | Statistical Significance | Reference |

|---|---|---|---|---|

| Histone Lysine Methyl Transferase (Anticancer) | MLR | minHBint4, Wlambdal.unity | R² = 0.9328, Q²LOO = 0.9212, R²ext = 0.929 | researchgate.net |

| Vasodilator Activity | 2D-QSAR | Topological and quantum-chemical descriptors | R² = 0.816, R²cvOO = 0.731 | mdpi.com |

| Histamine H3 Antagonists | PLS | T_3_N_5, T_C_C_7, T_2_3_5 | r² = 0.8662, q² = 0.6029 | derpharmachemica.com |

| Lysine-Specific Demethylase 1 (LSD1) Inhibitors | GEP-based Nonlinear QSAR | Topological, geometrical, and electronic descriptors | R² = 0.92 (training set), R² = 0.80 (test set) | researchgate.net |

In Silico Retrosynthetic Analysis and Reaction Pathway Predictions

In silico retrosynthetic analysis utilizes computational algorithms to identify potential synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. This approach can significantly streamline synthesis planning by proposing novel and efficient reaction pathways that might not be immediately obvious to a chemist.

For a molecule like this compound, a computational retrosynthetic analysis would typically begin by identifying key bonds that can be disconnected based on known and reliable chemical reactions. The primary disconnection would likely target the C-N bond of the methanamine group and the C-C bond connecting the aminomethyl group to the benzofuran core.

A plausible computer-generated retrosynthetic pathway might proceed as follows:

Disconnection of the Aminomethyl Group: The primary amine can be traced back to a more stable precursor. A common transformation is the reduction of a nitrile (-CN) group. Therefore, the immediate precursor would be (4-chloro-1-benzofuran-3-yl)carbonitrile. This disconnection is strategically sound as the introduction of a nitrile and its subsequent reduction are well-established synthetic transformations.

Disconnection of the Nitrile Group: The nitrile group at the 3-position of the benzofuran ring can be installed through various methods. A common precursor for this is a formyl group (-CHO) via an oximation and dehydration sequence. researchgate.net This leads to 4-chloro-1-benzofuran-3-carbaldehyde as the next key intermediate.

Formation of the Benzofuran Core: The substituted benzofuran ring itself is a key structural motif. Computational tools, referencing databases of known reactions, would suggest several classical and modern synthetic strategies for its construction. nih.govnih.gov A widely used method is the intramolecular cyclization of a suitably substituted phenol. nih.gov In this case, the precursor would be a 2-alkynyl-5-chlorophenol derivative. The reaction pathway prediction might involve a Sonogashira coupling between an iodophenol and a terminal alkyne, followed by an intramolecular cyclization. nih.gov

| Step | Target/Intermediate | Key Disconnection/Transformation | Precursor(s) | Proposed Reaction Type |

|---|---|---|---|---|

| 1 | This compound | C-N bond formation | (4-Chloro-1-benzofuran-3-yl)carbonitrile | Nitrile Reduction |

| 2 | (4-Chloro-1-benzofuran-3-yl)carbonitrile | C-C bond formation (Nitrile installation) | 4-Chloro-1-benzofuran-3-carbaldehyde | Aldehyde to Nitrile Conversion |

| 3 | 4-Chloro-1-benzofuran-3-carbaldehyde | C-C bond formation (Formylation) | 4-Chloro-1-benzofuran | Vilsmeier-Haack or similar formylation |

| 4 | 4-Chloro-1-benzofuran | Benzofuran ring formation | 2-Ethynyl-5-chlorophenol | Intramolecular Cyclization |

| 5 | 2-Ethynyl-5-chlorophenol | C-C bond formation | 5-Chloro-2-iodophenol and Trimethylsilylacetylene | Sonogashira Coupling |

Exploration of the Biological Potential and Pharmacological Relevance of Benzofuran Amine Scaffolds

Broad Spectrum of Biological Activities Associated with Benzofuran (B130515) Derivatives

Benzofuran and its analogs are integral components of numerous natural products and synthetic compounds that exhibit a remarkable array of pharmacological properties. scienceopen.com These activities span from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects, underscoring the therapeutic promise of this heterocyclic system. scienceopen.com The biological significance of benzofurans has prompted extensive research into their synthesis and the evaluation of their derivatives for various medicinal applications.

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a range of pathogenic bacteria, fungi, and viruses.

Antibacterial Activity: Numerous studies have highlighted the antibacterial properties of benzofuran compounds against both Gram-positive and Gram-negative bacteria. For instance, certain 2-arylbenzofuran derivatives have shown notable activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of specific substituents on the benzofuran ring system has been shown to modulate their antibacterial potency.

Antifungal Activity: The antifungal potential of benzofuran derivatives is also well-documented. Compounds incorporating the benzofuran scaffold have been found to be effective against various fungal species, including Candida albicans, a common cause of opportunistic infections in humans. The structural modifications of the benzofuran nucleus play a crucial role in determining the spectrum and potency of their antifungal action.

Antiviral Activity: Research has also explored the antiviral capabilities of benzofuran derivatives. Specific compounds have shown inhibitory activity against a variety of viruses. For example, certain benzofuran derivatives have been reported to exhibit activity against Respiratory Syncytial Virus (RSV) and Influenza A virus. jst.go.jp Furthermore, some synthesized benzofuran derivatives have demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV). nih.gov

Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound Type | Target Organism/Virus | Activity/Potency | Reference |

|---|---|---|---|

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | Specific activity | jst.go.jp |

| 1-(7-tridecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | Specific activity | jst.go.jp |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A virus | Specific activity | jst.go.jp |

| Benzofuran-5-carbonyl derivatives | Human Immunodeficiency Virus (HIV) | Higher potency than Atevirdine | nih.gov |

Inflammation is a complex biological response implicated in numerous diseases. Benzofuran derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.

Several studies have demonstrated the ability of benzofuran compounds to suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). For example, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade. nih.gov The anti-inflammatory effects of these compounds have been evaluated in various in vitro and in vivo models, showcasing their potential for treating inflammatory conditions.

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Mechanism of Action | IC50/EC50 Values | Reference |

|---|---|---|---|

| Fluorinated benzofuran derivatives | Inhibition of IL-6 secretion | 1.2 to 9.04 µM | nih.gov |

| Fluorinated benzofuran derivatives | Inhibition of Chemokine (C-C) Ligand 2 secretion | 1.5 to 19.3 µM | nih.gov |

| Fluorinated benzofuran derivatives | Inhibition of nitric oxide production | 2.4 to 5.2 µM | nih.gov |

| Fluorinated benzofuran derivatives | Inhibition of prostaglandin (B15479496) E2 secretion | 1.1 to 20.5 µM | nih.gov |

| Piperazine/benzofuran hybrid 5d | Inhibition of NO generation | IC50 = 52.23 ± 0.97 μM | mdpi.com |

| Aza-benzofuran compound 1 | Inhibition of nitric oxide release | IC50 = 17.3 µM | nih.gov |

| Aza-benzofuran compound 4 | Inhibition of nitric oxide release | IC50 = 16.5 µM | nih.gov |

The development of novel anticancer agents is a critical area of pharmaceutical research, and benzofuran derivatives have shown considerable promise in this field. Their antitumor activity is often attributed to their ability to interfere with various cellular processes essential for cancer cell proliferation and survival.

Benzofuran-based compounds have been found to exhibit cytotoxic effects against a wide range of human cancer cell lines, including those from breast, lung, colon, and cervical cancers. nih.gov The mechanisms underlying their anticancer activity are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways involved in tumorigenesis. nih.govresearchgate.net For instance, some benzofuran derivatives act as inhibitors of crucial enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis, the formation of new blood vessels that supply tumors. nih.gov

Table 3: Anticancer Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Values | Reference |

|---|---|---|---|

| Benzofuran derivative 12 | SiHa (cervical cancer) | 1.10 μM | nih.gov |

| Benzofuran derivative 12 | HeLa (cervical cancer) | 1.06 μM | nih.gov |

| 3-methylbenzofuran derivative 16b | A549 (lung cancer) | 1.48 μM | nih.gov |

| Bromo derivative 14c | HCT116 (colon cancer) | 3.27 μM | nih.gov |

| Benzofuran-2-carboxamide derivative 50g | HCT-116 (colon cancer) | 0.87 μM | nih.gov |

| Benzofuran-2-carboxamide derivative 50g | HeLa (cervical cancer) | 0.73 μM | nih.gov |

| Benzofuran-2-carboxamide derivative 50g | A549 (lung cancer) | 0.57 μM | nih.gov |

| Benzofuran derivative 44b | MDA-MB-231 (breast cancer) | 2.52 μM | nih.gov |

| Benzofuran-based chalcone (B49325) 4g | HCC1806 (breast cancer) | 5.93 µmol/L | nih.gov |

| Benzofuran-based chalcone 4g | HeLa (cervical cancer) | 5.61 µmol/L | nih.gov |

Disorders of the central nervous system, including neurodegenerative diseases like Alzheimer's and Parkinson's, represent a significant healthcare challenge. Benzofuran derivatives have been investigated for their neuroprotective and CNS modulatory effects, showing potential to combat these complex conditions.

Research has indicated that certain benzofuran compounds can protect neuronal cells from damage induced by factors such as excitotoxicity, oxidative stress, and the aggregation of neurotoxic proteins like β-amyloid. semanticscholar.orgmdpi.com For example, specific 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage. semanticscholar.org Furthermore, some benzofuran derivatives have been shown to modulate the activity of CNS receptors and enzymes, such as cannabinoid receptors and cholinesterases, which are important targets for the treatment of neurological and psychiatric disorders. nih.gov

Table 4: Neuroprotective and CNS Modulatory Activities of Selected Benzofuran Derivatives

| Compound/Derivative | Biological Activity | Model/Assay | Reference |

|---|---|---|---|

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Neuroprotection against NMDA-induced excitotoxicity | Primary cultured rat cortical neuronal cells | semanticscholar.org |

| Fomannoxin (a natural benzofuran) | Neuroprotective properties | Amyloid-β peptide model | scienceopen.com |

| Moracin O and P | Neuroprotective activity against glutamate-induced cell death | SK-N-SH cells | elsevierpure.com |

| 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) | Reversal of increased Acetylcholinesterase (AChE) activity | STZ-induced Alzheimer's disease model in mice | mdpi.com |

| Benzofuran and pyrrole (B145914) carboxamides | Cannabinoid receptor modulation | CB1/CB2 receptor functional assays | nih.gov |

The ability of benzofuran derivatives to inhibit specific enzymes is a key aspect of their pharmacological relevance. These compounds have been identified as inhibitors of a diverse range of enzymes implicated in various diseases.

Notable examples include their activity against carbonic anhydrases , particularly cancer-associated isoforms like CA IX and XII, making them of interest for anticancer therapy. nih.govmdpi.comnih.gov Benzofuran-based compounds have also been investigated as Pim-1 kinase inhibitors , a target in prostate cancer and other malignancies. jst.go.jp Furthermore, derivatives of benzofuran have been synthesized as selective ligands for sigma receptors , which are implicated in a variety of CNS disorders. nih.gov

Other enzyme targets for benzofuran derivatives include farnesyltransferase , an enzyme involved in post-translational modification of proteins crucial for cell signaling and a target for anticancer drugs. nih.govresearchgate.net They have also been developed as histamine (B1213489) H3 receptor antagonists , with potential applications in cognitive disorders. Additionally, benzofuran scaffolds have been utilized to create inhibitors of butyrylcholinesterase , an enzyme relevant to Alzheimer's disease. nih.gov Research has also explored their potential as inhibitors of chorismate mutase , an enzyme in the shikimate pathway of bacteria, suggesting a role as antibacterial agents. scienceopen.com Moreover, benzofuran derivatives have been identified as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB ), a virulence factor in tuberculosis. nih.gov Finally, certain benzofuran derivatives have shown affinity for serotonin receptors , indicating their potential in treating psychiatric disorders.

Table 5: Enzyme Inhibition Profiles of Selected Benzofuran Derivatives

| Enzyme/Receptor Target | Compound Type/Derivative | Potency (KI, IC50) | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX (hCA IX) | 2-methylbenzofuran sulfonamide (17) | KI = 7.6 nM | mdpi.com |

| Carbonic Anhydrase IX (hCA IX) | 5-bromobenzofuran sulfonamide (30) | KI = 1.8 nM | mdpi.com |

| Pim-1 Kinase | 5-substituted benzofuran-2-carboxylic acids | Good correlation with experimental IC50 values | |

| Sigma-1 Receptor | 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide (KSCM-1) | Ki = 27.5 nM | nih.gov |

| Histamine H3 Receptor | Heterocyclic benzofuran A-688057 | Ki = 1.5 nM | |

| Butyrylcholinesterase (BChE) | 2-phenylbenzofuran derivative 16 | IC50 = 30.3 μM | nih.gov |

| Farnesyltransferase | Benzofuran derivative 11f | IC50 = 1.1 nM | nih.gov |

| Chorismate Mutase | 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives (3h, 3i, 3m) | 64-65% inhibition at 30 μM | scienceopen.com |

| Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) | 6-Hydroxy-benzofuran-5-carboxylic acid scaffold | IC50 = 38 nM | nih.gov |

| Serotonin Transporter and 5-HT1A Receptor | Benzofuran derivatives linked to a 3-indoletetrahydropyridine | Dual affinity |

Structure-Activity Relationship (SAR) Studies for Benzofuran-Methanamine Derivatives

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of drug candidates. For benzofuran-methanamine derivatives, these studies aim to elucidate how different structural modifications influence their biological activity.

Key aspects of SAR for this class of compounds include the nature and position of substituents on both the benzofuran ring and the amine moiety. For instance, in the context of anti-Alzheimer's disease activity, the substitution pattern on the benzofuran core and the type of cyclic amine attached to the methylene (B1212753) linker have been shown to be critical for inhibitory activity against enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1).

Studies have shown that the presence of electron-withdrawing or electron-donating groups at specific positions of the benzofuran scaffold can significantly impact potency and selectivity. For example, in a series of benzofuran derivatives with osteoblast differentiation-promoting activity, the nature of the substituent at the 5-position of the benzofuran ring was found to be important for activity.

Furthermore, the nature of the amine in the methanamine side chain is a key determinant of biological activity. The size, basicity, and lipophilicity of the amine can influence receptor binding, enzyme inhibition, and pharmacokinetic properties. For example, in the development of angiogenesis inhibitors, the specific arrangement of methyl, acrylate, and carboxylate groups on the benzofuran scaffold was identified as a basic requirement for inhibitory activity against Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.

Impact of Benzofuran Ring Substitution on Biological Efficacy

The biological efficacy of benzofuran derivatives is profoundly influenced by the nature and position of substituents on the benzofuran ring. mdpi.comnih.gov The introduction of various functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. mdpi.com

Substitutions at various positions of the benzofuran ring have been shown to be critical for a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov For instance, the placement of different groups on the benzene (B151609) or furan (B31954) portion of the scaffold can lead to significant variations in potency and selectivity. Research has consistently demonstrated that the therapeutic potential of benzofuran-based compounds is not merely dependent on the core structure but is intricately tied to its substitution pattern. mdpi.comnih.gov

The following table summarizes the impact of various substituents on the biological activities of the benzofuran scaffold based on findings from several studies.

| Substituent Group | Position on Benzofuran Ring | Observed Impact on Biological Efficacy | Example Biological Activities |

|---|---|---|---|

| Halogens (e.g., Cl, Br, F) | Various (e.g., C4, C5, C6, C7) | Enhancement of anticancer and antimicrobial activities. mdpi.com | Anticancer, Antimicrobial |

| Alkyl groups | Various | Modulation of lipophilicity and target binding. | Anticancer, Antifungal |

| Methoxy (B1213986) groups | Various | Often associated with antioxidant and anticancer properties. | Antioxidant, Anticancer |

| Amino and Aminomethyl groups | Various (e.g., C3, C5) | Crucial for interactions with specific receptors and enzymes. | Histamine H3 receptor antagonism, Anticancer |

Role of the Methanamine Group in Target Interactions

The methanamine group (-CH₂NH₂) at the C3 position of the benzofuran ring plays a pivotal role in mediating interactions with biological targets. This functional group, being basic in nature, can participate in crucial hydrogen bonding and electrostatic interactions with amino acid residues within the binding sites of proteins, such as enzymes and receptors.

The primary amine of the methanamine moiety can act as a hydrogen bond donor, while the nitrogen atom can also serve as a hydrogen bond acceptor. These interactions are fundamental for the specific recognition and binding of the molecule to its target, which is a prerequisite for eliciting a pharmacological response. For instance, in the context of enzyme inhibition, the methanamine group might interact with key residues in the active site, leading to the blockage of substrate binding. Similarly, in receptor modulation, this group can be essential for the ligand-receptor binding that triggers or blocks a cellular signaling cascade.

Influence of Halogenation, Specifically Chlorine at C4, on SAR

The introduction of a halogen atom, particularly chlorine, onto the benzofuran scaffold has a significant impact on its Structure-Activity Relationship (SAR). Halogenation can influence the biological activity of a molecule through several mechanisms, including altering its electronic nature, lipophilicity, and metabolic stability. mdpi.com

The chlorine atom at the C4 position of the benzofuran ring in (4-Chloro-1-benzofuran-3-yl)methanamine is expected to exert a notable influence on its pharmacological profile. Chlorine is an electron-withdrawing group, which can modulate the electron density of the aromatic system and thereby affect its reactivity and binding affinity. Furthermore, the presence of a chlorine atom can increase the lipophilicity of the compound, which may enhance its ability to cross biological membranes and reach its target site.

A key aspect of halogenation in drug design is the potential for "halogen bonding," a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on a biological macromolecule. mdpi.com This interaction can contribute to the binding affinity and selectivity of the compound for its target. The position of the halogen is critical, as it dictates the geometry of these potential interactions within a binding pocket. mdpi.com

Mechanistic Insights into Biological Actions (at a molecular level)

Elucidation of Molecular Mechanisms of Action for Benzofuran-Derived Agents

Benzofuran-derived agents exert their biological effects through a variety of molecular mechanisms. nih.govnih.gov These mechanisms are largely dictated by the specific substitution patterns on the benzofuran core, which determine the molecular targets with which they interact.

For instance, many benzofuran derivatives with anticancer properties have been found to induce apoptosis (programmed cell death) in cancer cells. This can be achieved through the modulation of various signaling pathways, such as the p53 pathway, or by directly targeting components of the apoptotic machinery. Some derivatives have also been shown to inhibit cell cycle progression, preventing cancer cells from proliferating.

In the context of antimicrobial activity, benzofuran compounds may disrupt microbial cell membranes, inhibit essential enzymes involved in microbial metabolism, or interfere with nucleic acid synthesis. nih.gov The specific mechanism is highly dependent on the structure of the benzofuran derivative and the type of microorganism.

Identification and Validation of Specific Biological Targets

A number of specific biological targets for benzofuran-derived agents have been identified and validated through extensive research. nih.govnih.gov These targets are typically proteins, such as enzymes or receptors, that play a critical role in disease pathogenesis.

The following table provides examples of biological targets that have been identified for various benzofuran derivatives.

| Biological Target | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Tubulin | Anticancer | Inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. |

| Tyrosine Kinases | Anticancer | Inhibition of signaling pathways involved in cell proliferation and survival. |

| Histamine H3 Receptor | Neurological Disorders | Antagonism of the receptor, leading to modulation of neurotransmitter release. |

| DNA Gyrase | Antibacterial | Inhibition of bacterial DNA replication. nih.gov |

Applications in Chemical Biology

Benzofuran-based compounds have found valuable applications in chemical biology as tools to probe and understand complex biological processes. Their inherent biological activities and the tunability of their structures make them suitable for the development of chemical probes, fluorescent labels, and other molecular tools.

For example, fluorescently tagged benzofuran derivatives can be used to visualize and track specific biological targets within living cells, providing insights into their localization and dynamics. Furthermore, benzofuran scaffolds can be incorporated into affinity-based probes to identify and isolate novel protein targets of bioactive small molecules.

The development of photoactivatable or "caged" benzofuran derivatives allows for the precise spatial and temporal control of their biological activity, enabling researchers to study the acute effects of target modulation in a controlled manner. These chemical biology approaches, utilizing the versatile benzofuran scaffold, contribute significantly to our understanding of fundamental biological mechanisms and aid in the discovery of new therapeutic strategies.

Development as Chemical Probes for Biological Systems

Benzofuran derivatives are recognized for their diverse biological activities, including but not limited to, antimicrobial, antiviral, antitumor, and anti-inflammatory properties. researchgate.netnih.gov This inherent bioactivity makes the benzofuran scaffold a promising starting point for the design of chemical probes to investigate and modulate biological processes. A chemical probe is a small molecule that is used to study and manipulate a biological system by interacting with a specific target, such as a protein or enzyme.

The amine group in benzofuran-amine scaffolds provides a crucial reactive handle for conjugation to biomolecules. For instance, the primary amine of this compound can be utilized to form covalent bonds with specific amino acid residues on proteins, such as lysine (B10760008), through well-established bioconjugation chemistries. tsijournals.com This ability to be tethered to proteins makes these compounds suitable for use as markers in medical imaging and other biological studies. tsijournals.com

The development of benzofuran derivatives as fluorescent markers for single-photon studies highlights their potential in bioimaging. tsijournals.com By attaching a benzofuran-amine scaffold to a targeting moiety or by designing it to have an affinity for a particular biological target, it can serve as a probe to visualize and study the localization and dynamics of that target within a cellular or tissue environment. The chloro-substituent on the benzofuran ring can influence the molecule's lipophilicity and electronic properties, which in turn can affect its distribution and interaction with biological systems.

Table 1: Potential Applications of Benzofuran-Amine Scaffolds as Chemical Probes

| Application Area | Rationale | Key Structural Feature |

| Protein Labeling | The amine group allows for covalent attachment to proteins. | Methanamine group |

| Enzyme Inhibition Studies | Benzofuran core exhibits a wide range of enzyme inhibitory activities. | Benzofuran scaffold |

| Cellular Imaging | Intrinsic fluorescence of some derivatives allows for visualization. | Benzofuran scaffold |

| Target Identification | Can be used in affinity-based proteomics to identify protein binding partners. | Benzofuran-amine scaffold |

Exploration as Fluorescent Sensors for Biomolecules

The intrinsic fluorescence of the benzofuran ring system makes it an attractive scaffold for the development of fluorescent sensors. researchgate.net Fluorescent sensors are molecules that exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific analyte. This property allows for the detection and quantification of various biomolecules and ions.

The fluorescence of benzofuran derivatives can be finely tuned by introducing different substituents onto the benzofuran core. tsijournals.com Electron-donating groups, such as amino and methoxy groups, and electron-withdrawing groups, such as chloro and nitro groups, can significantly alter the absorption and emission spectra of the molecule. tsijournals.com For example, studies have shown that attaching an amino group (-NH2) to the benzofuran structure can influence its photophysical properties. tsijournals.com The chloro-substituent at the 4-position of this compound would also be expected to modulate the electronic and, consequently, the fluorescent properties of the molecule.

The development of a benzofuran derivative as a selective fiber optic sensor for iron (III) ions (Fe³⁺) demonstrates the practical application of this scaffold in sensor technology. researchgate.net In this particular sensor, the presence of Fe³⁺ ions led to a reduction in the fluorescence of the benzofuran compound, providing a mechanism for its detection. researchgate.net This principle can be extended to the detection of other biomolecules by designing benzofuran-amine derivatives with specific recognition elements for the target analyte. The methanamine group could serve as a binding site or be modified to incorporate a more specific receptor.

Table 2: Influence of Substituents on the Optical Properties of Benzofuran Derivatives

| Substituent | Effect on Absorption/Emission | Rationale |

| Amino (-NH2) | Can cause a bathochromic (red) shift in the absorption spectrum. tsijournals.com | Acts as an electron-donating group, increasing conjugation. |

| Chloro (-Cl) | Can influence the electronic distribution and photophysical properties. | Acts as an electron-withdrawing group through induction and electron-donating through resonance. |

| Methyl (-CH3) | Can cause a slight bathochromic shift when attached to an amino group. tsijournals.com | Weak electron-donating group. |

| Nitro (-NO2) | Can cause significant solvatochromic shifts. tsijournals.com | Strong electron-withdrawing group. |

The exploration of benzofuran-amine scaffolds, such as this compound, as chemical probes and fluorescent sensors is a promising area of research. The inherent biological activity and tunable fluorescent properties of the benzofuran core, combined with the reactive handle provided by the amine group, offer a versatile platform for the design of novel tools for biological and medical research.

Advanced Research Directions and Future Perspectives for 4 Chloro 1 Benzofuran 3 Yl Methanamine

Development of Novel and Efficient Synthetic Routes

The synthesis of complex and specifically substituted benzofuran (B130515) derivatives remains a significant area of chemical research. numberanalytics.com While numerous methods exist, the development of more efficient, scalable, and regioselective routes is crucial for advancing the study of compounds like (4-Chloro-1-benzofuran-3-yl)methanamine. Future research in this area is focused on several key strategies.

Transition metal-catalyzed reactions, particularly those using palladium and copper, have become powerful tools for constructing the benzofuran core and introducing diverse substituents. researchgate.net Additionally, multicomponent reactions offer an efficient pathway to synthesize complex benzofurans in a single step. numberanalytics.com Overcoming persistent challenges such as controlling the specific placement of functional groups (regioselectivity) and the scalability of these methods is a primary objective. numberanalytics.comresearchgate.net A novel approach involves a deconstructive reorganization strategy, where both the benzene (B151609) and furan (B31954) rings are constructed simultaneously from precursors like kojic acid. researchgate.net

| Synthetic Strategy | Description | Key Advantages |

| Transition Metal Catalysis | Utilizes catalysts like palladium or copper to facilitate cross-coupling and cyclization reactions for forming the benzofuran ring system. researchgate.net | High efficiency and versatility in creating substituted derivatives. |

| Multicomponent Reactions | Combines three or more reactants in a single step to build complex molecular structures. numberanalytics.com | High atom economy and operational simplicity. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates and improve yields. | Reduced reaction times and often cleaner product formation. |

| Deconstructive Reorganization | A novel strategy where precursor molecules are deconstructed and rearranged to form the desired benzofuran scaffold. researchgate.net | Provides access to unique substitution patterns not easily achieved by other methods. |

Exploration of Undiscovered Pharmacological Targets for Benzofuran-Amine Scaffolds

The benzofuran-amine scaffold is a "privileged structure" in drug discovery, known to interact with a wide range of biological targets. rsc.org While much is known, the potential for discovering new pharmacological applications remains vast.

In the context of neurodegenerative diseases like Alzheimer's, benzofuran derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-amyloid (Aβ) peptide aggregation. nih.govtandfonline.comnih.gov The natural benzofuran skeleton is considered a mimic of the indanone moiety of donepezil, a well-known Alzheimer's drug. tandfonline.comnih.gov

Beyond neurodegeneration, the benzofuran framework is a pharmacophore of choice for developing antimicrobial agents. rsc.org Recent research has identified the thiol-disulfide oxidoreductase enzyme DsbA in Gram-negative bacteria as a viable target for benzofuran-based inhibitors, which could lead to the development of anti-virulence compounds. mdpi.comnih.gov The exploration of the chemical space around the benzofuran-amine scaffold could unveil inhibitors for other critical microbial or human enzymes, opening new therapeutic avenues.

| Target Class | Specific Examples | Therapeutic Area |

| Enzymes (Inhibition) | Acetylcholinesterase, Butyrylcholinesterase nih.gov, β-secretase tandfonline.com, Thiol-disulfide oxidoreductase DsbA nih.gov | Alzheimer's Disease, Bacterial Infections |

| Protein Aggregation | Beta-amyloid (Aβ) peptide self-aggregation frontiersin.orgacs.org | Alzheimer's Disease |

| Receptors | Estrogen Receptor Alpha (ERα) nih.gov | Breast Cancer |

| Kinases | Cyclin-dependent kinases (CDKs) tandfonline.com | Cancer |

Integration with Modern Drug Discovery Paradigms (e.g., Fragment-Based Drug Design)

Modern drug discovery has increasingly adopted innovative strategies to identify and optimize lead compounds. Fragment-Based Drug Design (FBDD) is a paradigm particularly well-suited for scaffolds like benzofuran. FBDD involves screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then grown or merged to create more potent, drug-like molecules. mdpi.com

This approach has been successfully applied to develop benzofuran-based inhibitors of the bacterial enzyme DsbA. mdpi.comnih.govcfbd.org.au Researchers identified a benzofuran fragment with weak affinity and chemically elaborated it at various positions to improve its binding affinity significantly. mdpi.comlatrobe.edu.au X-ray crystallography confirmed that these elaborated compounds bind to a key hydrophobic groove on the enzyme, validating the FBDD approach. mdpi.comlatrobe.edu.au This work demonstrates the potential to develop benzofuran fragments, like those derived from this compound, into novel classes of inhibitors for a variety of targets. mdpi.comnih.gov

Design and Synthesis of Multi-Target Ligands

Complex diseases such as Alzheimer's are characterized by multiple pathological pathways, making single-target drugs often ineffective. tandfonline.com This has led to the development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with two or more distinct biological targets. nih.govacs.org The benzofuran scaffold is an ideal foundation for MTDLs due to its inherent ability to interact with various biological entities. nih.gov

A prominent strategy involves creating hybrid molecules. For instance, researchers have designed and synthesized novel tacrine-benzofuran hybrids. nih.gov In these molecules, the tacrine (B349632) moiety targets acetylcholinesterase, while the benzofuran portion can also contribute to cholinesterase inhibition and simultaneously inhibit the aggregation of amyloid-beta peptides. nih.govacs.org This dual action addresses two key hallmarks of Alzheimer's disease. Exploring the MTDL potential of the this compound structure could lead to more effective treatments for complex multifactorial diseases. nih.gov

Potential Applications Beyond Medicinal Chemistry, such as Materials Science

While the primary focus of benzofuran research has been in medicinal chemistry, the unique electronic and structural properties of the scaffold suggest significant potential in other fields, notably materials science. The fused aromatic ring system of benzofuran gives it specific optoelectronic characteristics that can be harnessed for new technologies.

Research has indicated that benzofuran derivatives have potential applications as:

Molecular Electronics and Functional Polymers: The conjugated π-system of the benzofuran ring can be exploited to create organic semiconductors or components of conductive polymers. rsc.org

Supramolecular Ligands: The ability of the benzofuran structure to be functionalized allows for the design of specific ligands that can self-assemble into larger, ordered supramolecular structures. rsc.org

Dyes and Pigments: The chromophoric nature of the benzofuran scaffold can be tuned through chemical modification to create novel dyes with specific absorption and emission properties. researchgate.net

The introduction of a chloro-substituent and a methanamine group, as in this compound, can further modify these electronic properties, opening avenues for creating bespoke materials for advanced applications. mdpi.com

Challenges and Future Opportunities in the Field of Benzofuran-Amine Research

Despite significant progress, research into benzofuran-amines faces several challenges that also represent opportunities for future innovation.

Challenges:

Synthesis Efficiency: Many current synthetic methods for complex benzofuran derivatives are not easily scalable, which limits their practical application and commercial viability. numberanalytics.com

Property Characterization: The precise physical and electronic properties of many benzofuran derivatives are not yet fully understood, making the rational design of new materials challenging. numberanalytics.com

Biological Understanding: For many derivatives, the full spectrum of their biological activity and the specific interactions between the ligand and its protein target are not known in detail. nih.gov

Future Opportunities:

New Synthetic Methods: There is a clear opportunity to develop novel, more efficient, and environmentally friendly synthetic routes to access a wider diversity of benzofuran-amine structures. numberanalytics.com

Exploration of New Applications: Systematically exploring new therapeutic areas and materials science applications for this versatile scaffold could lead to breakthrough discoveries. numberanalytics.com

Computational Modeling: Integrating advanced computational chemistry and molecular modeling can accelerate the design of new benzofuran-amine derivatives with tailored properties for specific biological targets or material functions.

The continued exploration of compounds like this compound, backed by innovations in synthesis and design, promises to unlock the full potential of the benzofuran-amine scaffold in both medicine and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chloro-1-benzofuran-3-yl)methanamine, and how can reaction conditions be optimized?

- Methodology : Begin with a benzofuran scaffold and introduce the chloro substituent at the 4-position via electrophilic aromatic substitution (e.g., using Cl2/FeCl3). The methanamine group at the 3-position can be introduced through reductive amination or nucleophilic substitution. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 60–80°C) to enhance yield. Monitor reaction progress via TLC or HPLC .

- Key Considerations : Steric hindrance from the benzofuran ring may require longer reaction times or catalyst optimization (e.g., Pd/C for hydrogenation steps).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the benzofuran backbone and substituent positions. The chloro group induces deshielding in adjacent protons .

- IR : Identify amine N-H stretches (~3300 cm<sup>-1</sup>) and aromatic C-Cl vibrations (~750 cm<sup>-1</sup>) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–80°C), light (UV-Vis), and humidity (75% RH). Analyze degradation products via HPLC-MS. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodology :

- Purity Analysis : Verify compound purity (>98%) via HPLC and elemental analysis to rule out impurities as confounding factors .

- Assay Optimization : Compare activity across multiple assays (e.g., enzyme inhibition vs. cell-based assays). Use statistical tools (e.g., ANOVA) to identify variability sources .

- Structural Analogues : Test derivatives (e.g., 3-chlorophenyl variants) to isolate electronic/steric effects .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs). Validate predictions with experimental IC50 values .

- QSAR Studies : Coramine substituent electronic parameters (Hammett σ) with activity to guide structural modifications .

Q. What crystallographic challenges arise when determining the compound’s solid-state structure?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.

- Refinement : Employ SHELXL for small-molecule refinement, addressing disorder in the methanamine group .

- Visualization : Generate ORTEP diagrams to illustrate thermal ellipsoids and hydrogen bonding .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.